6-(3,4-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
6-(3,4-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
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Scientific Research Applications
Biochemical Applications
Research on compounds with dimethoxyphenyl and indolyl groups has highlighted their role in biochemical applications, particularly as enzyme inhibitors and substrates for blue multicopper proteins. For instance, dimethoxyphenol compounds exhibit oxidase activity with different microbial blue multicopper proteins, which could suggest potential applications in biocatalysis and environmental bioremediation (Solano et al., 2001).
Pharmacological Applications
Structurally related compounds have been shown to possess various pharmacological activities, including cardiotonic effects, as seen in dihydropyridazinone derivatives (Robertson et al., 1986), and antimicrobial activities, such as those observed in indolyl-substituted furanones (Abou-Elmagd et al., 2015). These findings suggest that "6-(3,4-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one" could potentially be investigated for similar pharmacological applications.
Material Science Applications
In material science, compounds with pyridazinone structures have been utilized in the synthesis of novel materials with potential applications in electronics and photonics. The structural modification of these compounds, such as in the case of Re(I) complexes derived from pyridazin-3-yl and pyrrolyl groups (Saldías et al., 2020), demonstrates their versatility and potential utility in developing new materials with specific electronic and optical properties.
Antioxidant and Anticancer Activities
Further, pyridazinone derivatives have been evaluated for their antioxidant and anticancer activities, showcasing the potential of these compounds in therapeutic applications (Kamble et al., 2015). This suggests a promising avenue for the investigation of "this compound" in similar biomedical research contexts.
Mechanism of Action
Target of action
Compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors . This suggests that “6-(3,4-dimethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one” could potentially interact with a variety of biological targets.
Mode of action
The exact mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Generally, compounds containing the indole nucleus are known to have broad-spectrum biological activities , suggesting they may have good bioavailability.
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives , it’s likely that “this compound” could have a wide range of effects.
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-28-19-9-7-16(13-20(19)29-2)17-8-10-21(26)25(23-17)14-22(27)24-12-11-15-5-3-4-6-18(15)24/h3-10,13H,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANYVMSWWZCVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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